![molecular formula C13H21NO B13317863 7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one](/img/structure/B13317863.png)
7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one is a chemical compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . This compound is characterized by its spirocyclic structure, which includes a spiro[4.5]decane core with a dimethylamino group attached to a methylene bridge at the 7-position and a ketone group at the 8-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the spiro[4.5]decane core, which can be derived from commercially available starting materials.
Formation of the Methylene Bridge: The methylene bridge is introduced at the 7-position of the spiro[4.5]decane core through a series of reactions, including alkylation and deprotonation.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, where a suitable dimethylamine precursor reacts with the intermediate compound.
Formation of the Ketone Group: The ketone group at the 8-position is introduced through oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Análisis De Reacciones Químicas
7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or other amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds and other complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mecanismo De Acción
The mechanism of action of 7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one involves its interactions with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, while the spirocyclic core provides structural rigidity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one include:
Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-: This compound has a similar spirocyclic core but differs in the substituents attached to the core.
Spiro[4.5]decan-7-one, 1,8-dimethyl-4-(1-methylethyl)-: This compound also shares the spirocyclic core but has different functional groups attached.
The uniqueness of this compound lies in its specific combination of the dimethylamino group and the ketone group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C13H21NO |
|---|---|
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
(9Z)-9-(dimethylaminomethylidene)spiro[4.5]decan-8-one |
InChI |
InChI=1S/C13H21NO/c1-14(2)10-11-9-13(6-3-4-7-13)8-5-12(11)15/h10H,3-9H2,1-2H3/b11-10- |
Clave InChI |
UZWURDXGOXFVIH-KHPPLWFESA-N |
SMILES isomérico |
CN(C)/C=C\1/CC2(CCCC2)CCC1=O |
SMILES canónico |
CN(C)C=C1CC2(CCCC2)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


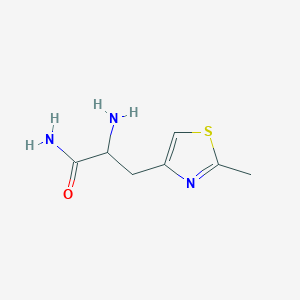
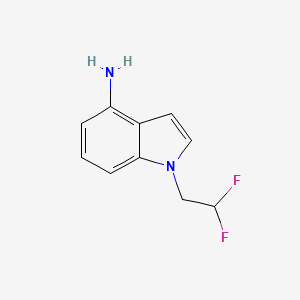
![4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine](/img/structure/B13317788.png)
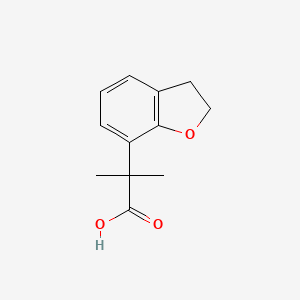
![1-Methyl-N-[3-(methylsulfanyl)propyl]piperidin-4-amine](/img/structure/B13317802.png)
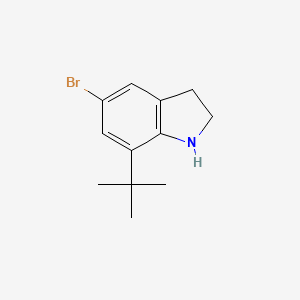



![3-Methylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13317851.png)
![5,7-Dioxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B13317855.png)
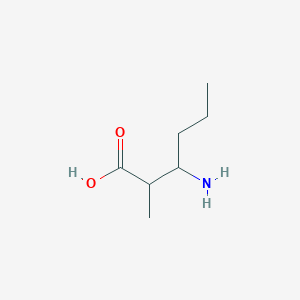
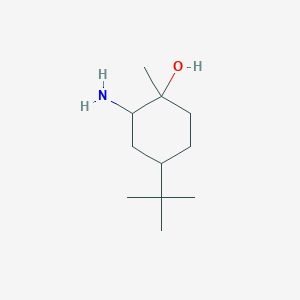
![3-[(3-Methylcyclopentyl)amino]propan-1-ol](/img/structure/B13317883.png)
